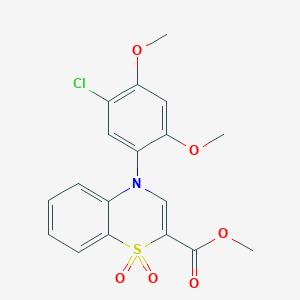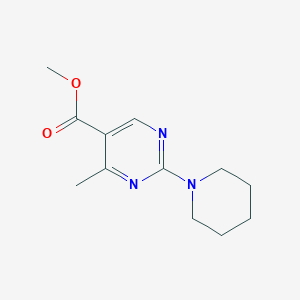
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile, also known as MNFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNFA is a derivative of furan, a heterocyclic organic compound that contains a five-membered ring with four carbon atoms and one oxygen atom.
Applications De Recherche Scientifique
Intermediates for Kinase Inhibitors : The compound is used in the synthesis of various intermediates, which find applications as aurora 2 kinase inhibitors. These inhibitors are crucial in cancer research and treatment. A notable study by Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize these intermediates, highlighting the compound's significance in developing cancer treatments (Xu et al., 2015).
Optical and Electronic Material Research : El-Menyawy et al. (2013) synthesized a related compound, 3-Amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile (ANMA), and explored its crystal structure, optical properties, and applications in thin-film technology. This research underscores the potential use of such compounds in developing new materials for optical and electronic applications (El-Menyawy et al., 2013).
Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial activities. Matiichuk et al. (2021) synthesized compounds that showed high activity against certain strains, indicating potential applications in antimicrobial therapy (Matiichuk et al., 2021).
Cytotoxic Activity in Cancer Research : The compound's derivatives have shown potential in cancer research due to their cytotoxic activities. Sa̧czewski et al. (2004) investigated acrylonitriles substituted with various rings for their in vitro cytotoxic potency on human cancer cell lines, providing insights into their potential as cancer therapeutics (Sa̧czewski et al., 2004).
Chemosensor Development : Studies on similar compounds, such as those by Hranjec et al. (2012), have explored their use as potential chemosensors for detecting various cations. This research highlights the application of these compounds in developing sensitive and selective sensors for environmental and analytical purposes (Hranjec et al., 2012).
Synthesis of Novel Photoluminescent Materials : Li et al. (2010) explored the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, derived from acrylonitrile compounds. This indicates potential applications in developing new photoluminescent materials (Li et al., 2010).
Corrosion Inhibition : The compound and its derivatives have been investigated for their corrosion inhibition properties. Verma et al. (2016) studied the efficiency of similar compounds in inhibiting corrosion on mild steel, demonstrating their potential applications in industrial maintenance and protection (Verma et al., 2016).
Solar Cell Development : The compound has been considered for use in organic solar cells. Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative for evaluation as an electron acceptor in bulk heterojunction organic solar cells, suggesting its potential in renewable energy technologies (Kazici et al., 2016).
Propriétés
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(22)20-6-8-25-9-7-20)11-16-4-5-17(26-16)13-2-1-3-15(10-13)21(23)24/h1-5,10-11H,6-9H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTBYWMUDKAJNJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(morpholine-4-carbonyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)

![(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2422067.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)



![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)




![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)